1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine
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Overview
Description
1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the pyridine moiety: This step may involve the coupling of the piperazine core with a pyridine derivative, such as 5-fluoro-4-methylpyridine-2-carboxylic acid, using coupling reagents like EDCI or DCC.
Cyclopropanesulfonylation: The final step could involve the reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in drug discovery and development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropanesulfonyl)-4-(pyridine-2-carbonyl)piperazine
- 1-(cyclopropanesulfonyl)-4-(4-methylpyridine-2-carbonyl)piperazine
- 1-(cyclopropanesulfonyl)-4-(5-chloro-4-methylpyridine-2-carbonyl)piperazine
Uniqueness
1-(cyclopropanesulfonyl)-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is unique due to the presence of the fluoro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-4-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-13(16-9-12(10)15)14(19)17-4-6-18(7-5-17)22(20,21)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXYJVHCSBSVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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